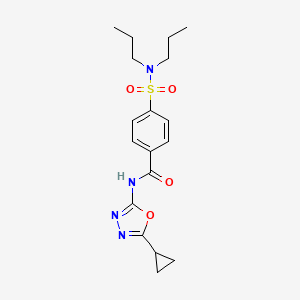
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide" is a chemically synthesized molecule that likely exhibits biological activity due to the presence of the 1,3,4-oxadiazole ring. This heterocyclic moiety is known to be a core structure in various pharmacologically active compounds. The presence of the sulfamoyl and benzamide groups suggests potential for interaction with biological targets, possibly acting as a class III antiarrhythmic agent or exhibiting antimicrobial properties.
Synthesis Analysis
The synthesis of compounds related to the target molecule involves the formation of the 1,3,4-oxadiazole ring, which can be achieved through cyclization reactions. For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with the target compound, has been described, indicating that such compounds can be synthesized with high potency in vitro . Additionally, the formation of 1,2,4-oxadiazoles from O-acetylarylamidoximes and O-aroylacetamidoximes through thermal cyclization has been reported, which may provide insights into the synthesis of the oxadiazole ring in the target molecule .
Molecular Structure Analysis
The molecular structure of the target compound includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This ring is known for its stability and presence in various biologically active compounds. The cyclopropyl group attached to the oxadiazole ring could influence the electronic distribution and steric hindrance, potentially affecting the compound's biological activity .
Chemical Reactions Analysis
The 1,3,4-oxadiazole ring is known to participate in various chemical reactions. For example, photolysis of 1,3,4-oxadiazoles in alcohols can lead to heterolytic addition reactions, followed by cycloelimination to yield different products such as benzoic acid ester and benzonitrile imine . These reactions demonstrate the reactivity of the oxadiazole ring and suggest that the target compound may also undergo similar transformations under specific conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide" are not detailed in the provided papers, the properties of related compounds can be inferred. The presence of the 1,3,4-oxadiazole ring typically confers stability and contributes to the lipophilicity of the molecule, which is important for its potential biological activity. The benzamide and sulfamoyl groups are polar and may enhance the solubility in aqueous media, which is crucial for drug absorption and distribution .
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity, toxicity, and other factors. Without specific information, it’s impossible to provide a detailed safety analysis.
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials.
properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-3-11-22(12-4-2)27(24,25)15-9-7-13(8-10-15)16(23)19-18-21-20-17(26-18)14-5-6-14/h7-10,14H,3-6,11-12H2,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJXLAZGQDTCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

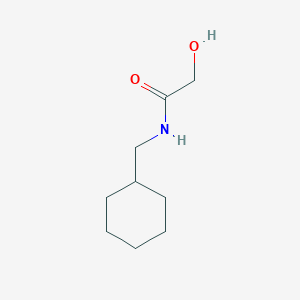
![3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B3002935.png)

![N-(2-chlorobenzyl)-6-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B3002938.png)
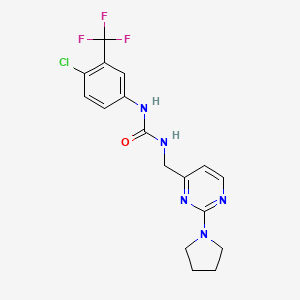
![4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid](/img/structure/B3002943.png)

![2-benzyl-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3002945.png)
![Methyl 2-[4-(dimethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3002947.png)
![2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone](/img/structure/B3002948.png)
![2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3002950.png)
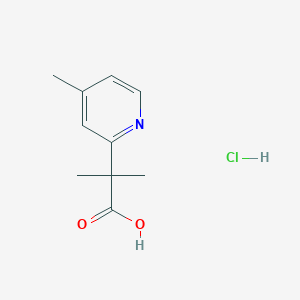
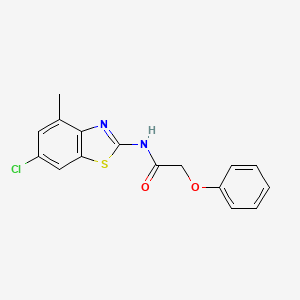
![3-((4-phenyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3002957.png)